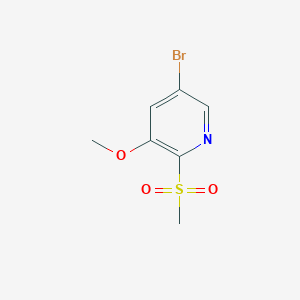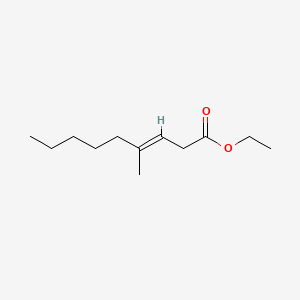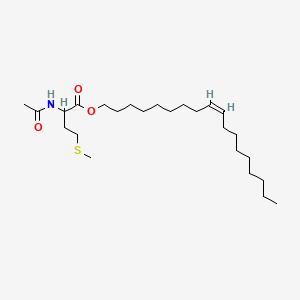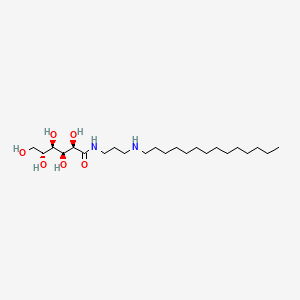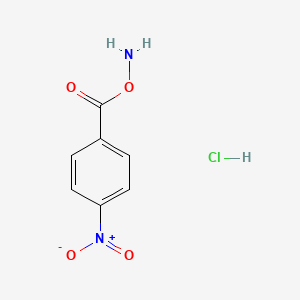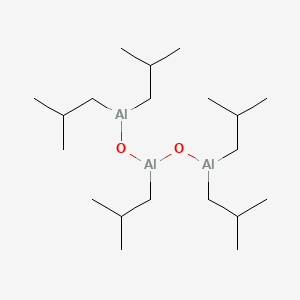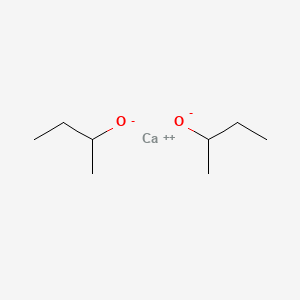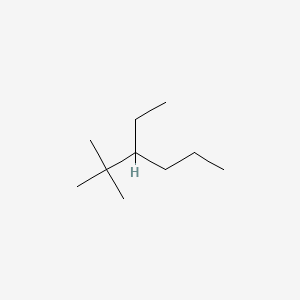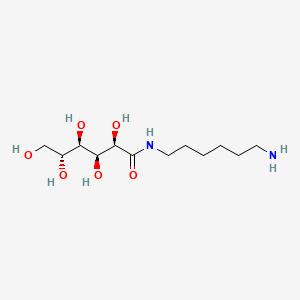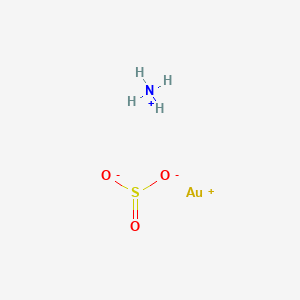
Iron tris(isononanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron tris(isononanoate) is a coordination compound with the chemical formula C27H51FeO6 . It is a ferric complex where iron is coordinated with three isononanoate ligands. This compound is known for its stability and solubility in nonpolar organic solvents, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron tris(isononanoate) can be synthesized through the reaction of iron(III) chloride with isononanoic acid in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane. The general reaction is as follows:
FeCl3+3C9H19COOH→Fe(C9H19COO)3+3HCl
The reaction is carried out under reflux conditions to ensure complete formation of the iron tris(isononanoate) complex.
Industrial Production Methods: In industrial settings, the production of iron tris(isononanoate) involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Iron tris(isononanoate) undergoes several types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to iron(II) complexes using reducing agents such as sodium borohydride.
Substitution: The isononanoate ligands can be substituted with other ligands in the presence of stronger coordinating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as acetylacetonate or phenanthroline in the presence of a coordinating solvent.
Major Products Formed:
Oxidation: Higher oxidation state iron complexes.
Reduction: Iron(II) isononanoate.
Substitution: New iron complexes with different ligands.
Applications De Recherche Scientifique
Iron tris(isononanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of iron tris(isononanoate) involves its ability to coordinate with various substrates through its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the iron center can activate substrates and promote chemical transformations.
Comparaison Avec Des Composés Similaires
Iron tris(acetylacetonate): Another ferric coordination complex with acetylacetonate ligands.
Iron tris(phenanthroline): A complex with phenanthroline ligands, known for its electrochemical properties.
Iron tris(pyrazol-1-yl)methane: A compound with pyrazolyl ligands, exhibiting spin crossover behavior.
Comparison: Iron tris(isononanoate) is unique due to its long-chain isononanoate ligands, which provide greater solubility in nonpolar solvents compared to other iron tris complexes. This property makes it particularly useful in industrial applications where solubility and stability are crucial.
Propriétés
Numéro CAS |
93776-39-7 |
|---|---|
Formule moléculaire |
C27H51FeO6 |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
iron(3+);7-methyloctanoate |
InChI |
InChI=1S/3C9H18O2.Fe/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
Clé InChI |
USNJDROEZIPQPE-UHFFFAOYSA-K |
SMILES canonique |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


